
2-(4-Chlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-methylpropan-1-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazepane family and is known for its unique chemical structure and properties.
Scientific Research Applications
Anticancer Activity
The compound's structural similarity to thiazolidinone derivatives, which include furan moieties, shows potential for anticancer effects. Research indicates that such compounds exhibit moderate to strong antiproliferative activity against human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances anticancer properties, with specific substitutions at the 4th position playing a crucial role in anticancer activity. This suggests the potential of structurally related compounds, like 2-(4-Chlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-methylpropan-1-one, in anticancer research (S. Chandrappa et al., 2009).
Chemical Interactions and Solubility
The compound's related furan derivatives' interactions with other chemicals, such as tetrachloroethane, have been studied. These interactions, which are exothermic in nature, shed light on the compound's chemical behavior and potential for forming specific interactions with other substances, which is crucial for designing drugs with desired properties (Gopal Pathak et al., 1995).
Synthesis and Structural Analysis
The synthesis of compounds with similar structural motifs, such as isoxazole and dioxolane rings, alongside chlorophenyl groups, contributes to the understanding of chemical synthesis processes and structural analysis through techniques like NMR, IR, and Mass Spectra analysis. Such studies aid in the development of new synthetic methods and the exploration of compound properties (M. Nizammohideen et al., 2009).
Environmental and Biological Interactions
Understanding the thermal degradation and interactions of chlorophenol derivatives, closely related to the compound of interest, with environmental factors provides insight into their stability, degradation pathways, and potential environmental impact. This information is crucial for assessing the safety and environmental risks associated with the use of such compounds (Catherine S Evans & B. Dellinger, 2005).
Vasodilator Action and Biological Activities
The study of furoxans, which share a furan component with the compound , in generating nitric oxide and inducing vasodilator action, highlights the potential biological activities and therapeutic applications of furan-containing compounds. This opens avenues for research into cardiovascular diseases and treatments (M. Feelisch et al., 1992).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-19(2,24-15-7-5-14(20)6-8-15)18(22)21-10-9-17(25-13-11-21)16-4-3-12-23-16/h3-8,12,17H,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBZFELCYKXOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(SCC1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2574503.png)
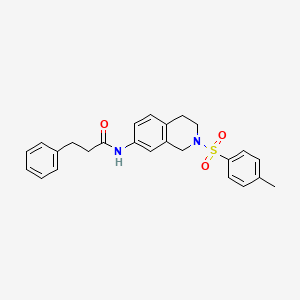
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)
![6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574509.png)

![N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574512.png)
![6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
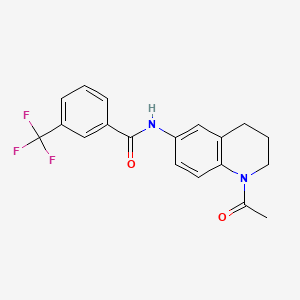
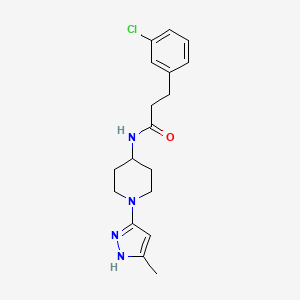
![Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate](/img/structure/B2574520.png)
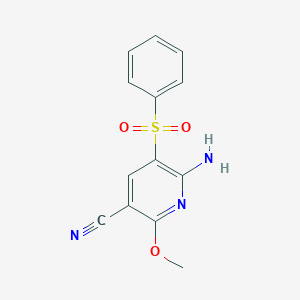
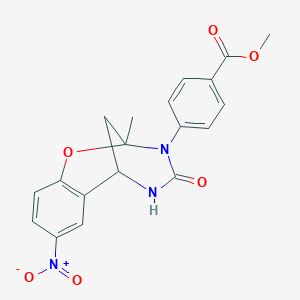
![6-phenyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2574524.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2574526.png)